(E)-2,5-dichloro-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide
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Overview
Description
(E)-2,5-dichloro-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes dichloro and methoxy functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,5-dichloro-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide typically involves a multi-step process:
Formation of Hydrazone Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then acylated with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2,5-dichloro-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products include 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Products include hydrazine derivatives.
Substitution: Products depend on the nucleophile used, such as substituted amides or thioethers.
Scientific Research Applications
Chemistry
In chemistry, (E)-2,5-dichloro-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound has potential as an antimicrobial or anticancer agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, inhibiting their function.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential. It may serve as a lead compound for developing new drugs with improved efficacy and safety profiles.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-2,5-dichloro-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The exact pathways depend on the biological context and the specific target involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-2,5-dichloro-N-(2-(2-(4-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide
- (E)-2,5-dichloro-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)benzamide
Uniqueness
Compared to similar compounds, (E)-2,5-dichloro-N-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and ability to interact with biological targets, potentially leading to improved pharmacological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,5-dichloro-N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c1-25-13-5-2-11(3-6-13)9-21-22-16(23)10-20-17(24)14-8-12(18)4-7-15(14)19/h2-9H,10H2,1H3,(H,20,24)(H,22,23)/b21-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYANGKELSOPEZ-ZVBGSRNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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